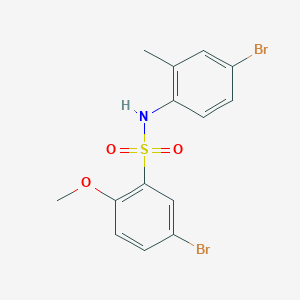
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as MTA, is a compound that has been extensively studied for its pharmacological properties. It is a member of the triazole family of compounds and has been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell growth and division. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of fungi and bacteria, including Candida albicans and Staphylococcus aureus. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have antitumor effects in vitro and in vivo. In addition, N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied, and its properties are well characterized. However, one limitation of using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in laboratory experiments is that it can be toxic to certain cell types at high concentrations. Therefore, care must be taken when using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in cell-based assays.
Orientations Futures
There are several future directions for research involving N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based antifungal and antibacterial agents. Another area of interest is the development of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based antitumor agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its potential as an anticonvulsant and analgesic.
Méthodes De Synthèse
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized by reacting 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antifungal, antibacterial, and antitumor properties. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been investigated for its potential as an anticonvulsant and analgesic.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9-4-2-3-5-10(9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINPKQSIYQKVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)

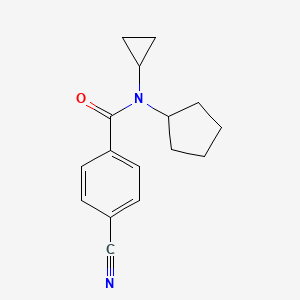
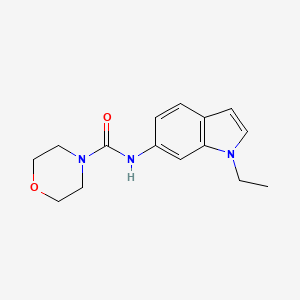
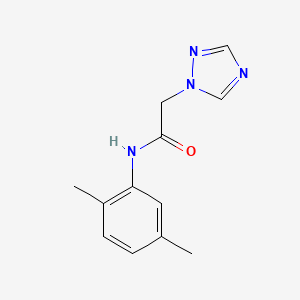
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
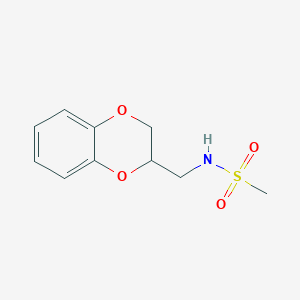

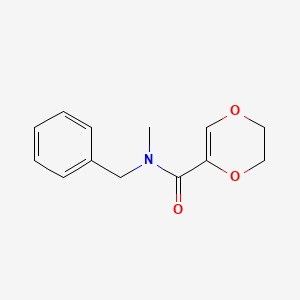
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
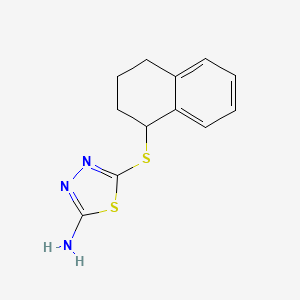
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

